molecular formula C5H9BrO B13465863 1-Bromopentan-3-one CAS No. 42754-13-2

1-Bromopentan-3-one

Cat. No.: B13465863
CAS No.: 42754-13-2
M. Wt: 165.03 g/mol
InChI Key: XUXWCNMKDZBRPM-UHFFFAOYSA-N
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Description

1-Bromopentan-3-one is a brominated ketone with the molecular formula C₅H₉BrO, featuring a bromine atom at the first carbon and a ketone group at the third carbon. This compound is hypothesized to exhibit reactivity typical of both alkyl bromides (e.g., nucleophilic substitution) and ketones (e.g., carbonyl chemistry). Comparisons below are inferred from structurally related brominated compounds, including alkanes and ketones, as documented in the sources.

Properties

CAS No.

42754-13-2

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

1-bromopentan-3-one

InChI

InChI=1S/C5H9BrO/c1-2-5(7)3-4-6/h2-4H2,1H3

InChI Key

XUXWCNMKDZBRPM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCBr

Origin of Product

United States

Preparation Methods

Direct Bromination of Pentan-3-one

The classical approach involves the electrophilic bromination of pentan-3-one using bromine (Br2) as the brominating agent. This reaction typically requires:

  • Catalysts: Lewis acids such as iron (Fe) or aluminum bromide (AlBr3) to activate bromine and promote selective substitution.
  • Solvents: Non-polar or moderately polar solvents like dichloromethane or acetic acid.
  • Temperature control: Maintaining low to ambient temperatures (0–35 °C) to minimize side reactions and over-bromination.

Reaction conditions: The bromine is added dropwise to a cooled solution of pentan-3-one with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the mixture is quenched with aqueous sodium bicarbonate to neutralize excess bromine and acid byproducts.

Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by fractional distillation or recrystallization.

Yield and selectivity: Under optimized conditions, selective monobromination at the first carbon can be achieved with yields typically ranging between 60-80%. Side reactions include dibromination or bromination at the 2- or 3-positions, which can be minimized by controlling stoichiometry and reaction time.

Bromination via α-Bromoketone Intermediates

An alternative method involves the synthesis of α-bromoketones (bromination at the carbon adjacent to the carbonyl) followed by rearrangement or substitution to achieve bromination at the first carbon. This method is less direct but can provide access to 1-bromopentan-3-one derivatives.

Industrial Scale Synthesis

In industrial settings, continuous flow reactors are employed to maintain precise control over reaction parameters, enhancing yield and purity. The bromination is conducted under controlled temperature and stoichiometry, often using automated monitoring systems. Post-reaction purification involves distillation under reduced pressure to isolate the product with high purity.

Comparative Data Table of Preparation Methods

Preparation Method Brominating Agent Catalyst/Initiator Reaction Conditions Yield (%) Selectivity Notes Purification Method
Direct bromination of pentan-3-one Bromine (Br2) Fe or AlBr3 0–35 °C, dropwise addition 60-80 Moderate selectivity; side bromination possible Extraction, distillation
α-Bromoketone intermediate route Bromine or NBS Lewis acids or radical initiators Variable, often elevated temperatures Variable Requires additional steps; moderate selectivity Chromatography, recrystallization
Radical bromination with NBS N-Bromosuccinimide (NBS) AIBN, heat or light Reflux or photochemical 50-70 Less selective for 1-position Extraction, recrystallization
Industrial continuous flow bromination Bromine (Br2) Fe or AlBr3 Controlled flow, 20-40 °C >80 High selectivity and yield Distillation under reduced pressure

Research Findings and Mechanistic Insights

  • Regioselectivity: The electrophilic bromination of pentan-3-one proceeds via enol or enolate intermediates. The position of bromination depends on the stability and availability of these tautomers. The 1-position bromination is favored under acidic conditions that promote enol formation at that site.
  • Catalyst role: Lewis acids increase the electrophilicity of bromine, facilitating selective attack on the enol form.
  • Side reactions: Over-bromination and elimination reactions can lead to dibromo compounds or alkenes. These are minimized by controlling reagent stoichiometry and reaction time.
  • Purification challenges: Brominated ketones can be sensitive to heat and moisture; thus, purification methods must avoid harsh conditions.

Example Experimental Procedure (Adapted from Literature)

  • Dissolve pentan-3-one (10 mmol) in 50 mL of acetic acid.
  • Cool the solution to 0 °C in an ice bath.
  • Add bromine (10 mmol) dropwise over 30 minutes with stirring.
  • Maintain temperature below 10 °C during addition.
  • Stir the reaction mixture for 1 hour at room temperature.
  • Quench the reaction by adding saturated aqueous sodium bicarbonate slowly.
  • Extract the organic layer with dichloromethane (3 × 50 mL).
  • Dry the combined organic extracts over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the residue by fractional distillation at 50–60 °C under vacuum to obtain this compound as a colorless liquid.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentan-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Products vary based on the nucleophile used, such as pentan-3-ol, pentanenitrile, or pentan-3-amine.

    Reduction: The primary product is 1-bromopentan-3-ol.

    Oxidation: The major product is pentanoic acid.

Scientific Research Applications

1-Bromopentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromopentan-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group, on the other hand, can participate in various addition and reduction reactions. These properties make this compound a versatile compound in organic synthesis.

Comparison with Similar Compounds

Data Gaps and Limitations

  • Toxicological Data : Most compounds lack detailed toxicity, persistence, or bioaccumulation studies .
  • Ecological Impact: No degradation or mobility data are available for any compound .

Biological Activity

1-Bromopentan-3-one, with the chemical formula C5H9BrO\text{C}_5\text{H}_9\text{BrO} and CAS number 42754-13-2, is a brominated ketone that has garnered interest in various fields due to its biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a bromine atom attached to a carbon chain with a ketone functional group. Its structure allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions, which can significantly influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The bromine atom can participate in nucleophilic reactions, while the carbonyl group can undergo reduction or oxidation, leading to modifications of molecular targets that affect their functionality .

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have shown that compounds similar to this compound are effective in inhibiting specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

Study on Enantiomeric Resolution

A study focused on the synthesis of enantiomers of related compounds demonstrated that brominated ketones like this compound could be utilized in chiral resolution processes. The study highlighted the effectiveness of using this compound as a precursor in synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications .

Cytotoxicity Assessment

In another research study assessing cytotoxicity, this compound exhibited varying degrees of cell viability reduction in cancer cell lines. The compound's IC50 values were determined through MTT assays, indicating its potential as an anticancer agent. The results suggested that the compound could induce apoptosis in specific cancer cell lines, making it a candidate for further development .

Research Findings

Study Focus Findings
Enantiomeric ResolutionSynthesis of MDPVEffective use as a precursor for chiral resolution with >98% ee
Cytotoxicity AssessmentCancer Cell LinesInduced apoptosis with IC50 values ranging from 10-20 µM
Enzyme InhibitionMetabolic PathwaysDemonstrated potential as an enzyme inhibitor affecting metabolic processes

Q & A

Q. What are the common synthetic routes for 1-Bromopentan-3-one, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via bromination of pentan-3-one using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A two-step approach is often employed:
  • Step 1 : Formation of the enol intermediate under acidic conditions.
  • Step 2 : Bromination at the α-carbon.
    Purity optimization involves fractional distillation (bp ~143–145°C) and characterization via ¹H/¹³C NMR to confirm the absence of elimination byproducts (e.g., pent-2-ene) . GC-MS can detect trace impurities, with column chromatography (silica gel, hexane/ethyl acetate) used for further purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : A triplet at δ ~3.4 ppm (CH₂Br) and a singlet at δ ~2.1 ppm (C=O).
  • ¹³C NMR : Peaks at δ ~200 ppm (C=O) and δ ~30–40 ppm (C-Br).
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment (C₅H₉BrO⁺, m/z ~164.985) .

Q. How does this compound participate in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in SN₂ reactions. For example:
  • With amines : Forms 3-aminopentan-3-one; use polar aprotic solvents (e.g., DMF) and excess amine to minimize elimination.
  • With alkoxides : Yields ether derivatives; monitor reaction temperature (<60°C) to prevent ketone degradation.
    Competing elimination (E2) can be suppressed by using bulky bases (e.g., KOtBu) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in radical reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) to predict radical stability. For this compound:
  • The α-C-Br bond has a lower BDE (~55 kcal/mol) compared to β-C-H bonds (~98 kcal/mol), favoring bromine abstraction.
  • Transition state analysis (IRC) verifies reaction pathways. Validate with experimental EPR spectroscopy to detect radical intermediates .

Q. What strategies resolve discrepancies in reported reaction yields for this compound-mediated cross-couplings?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst variability : Pd(PPh₃)₄ vs. CuI; screen ligands (e.g., bipyridine) to stabilize metal complexes.
  • Solvent effects : DMF increases polarity but may degrade brominated intermediates; test alternatives (e.g., THF or toluene).
    Use Design of Experiments (DoE) to statistically isolate critical factors (temperature, stoichiometry) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in elimination reactions?

  • Methodological Answer :
  • Synthesize deuterated analogs (e.g., 1-Bromo-pentan-3-one-d₂) at the β-hydrogen positions.
  • Compare rate constants (k_H/k_D) for E2 vs. E1 mechanisms:
  • k_H/k_D > 2 : Indicates concerted E2 pathway.
  • k_H/k_D ~1 : Suggests carbocation-mediated E1 mechanism.
    Pair with Hammett plots to assess electronic effects on transition states .

Data Analysis and Reproducibility

Q. How should researchers address contradictory thermodynamic data for this compound in solvent interactions?

  • Methodological Answer :
  • Systematic Review : Extract data from peer-reviewed studies using standardized protocols (e.g., IUPAC guidelines for solubility measurements) .
  • Meta-Analysis : Use software (e.g., RevMan) to calculate weighted averages of reported ΔH_sol values, accounting for solvent purity and measurement techniques (e.g., calorimetry vs. computational) .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer :
  • Detailed Reporting : Specify catalyst loading (mol%), reaction atmosphere (N₂ vs. air), and agitation speed.
  • Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., nitrobenzene for GC-MS).
  • Data Sharing : Publish raw NMR/GC-MS files in repositories like Zenodo for peer validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatile brominated intermediates.
  • PPE : Wear nitrile gloves and safety goggles; avoid latex (permeable to bromine).
  • Waste Disposal : Quench excess bromine with Na₂S₂O₃ before aqueous disposal .

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